molecular formula C14H18N4O4S B2419773 3,5-Dimethyl-4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)isoxazole CAS No. 1448059-86-6

3,5-Dimethyl-4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)isoxazole

Cat. No. B2419773
M. Wt: 338.38
InChI Key: VXIYMHWEWCCAAH-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)isoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a potent inhibitor of a specific enzyme called cGAS, which plays a crucial role in the innate immune response to viral infections and other pathogens.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized using spectroscopic techniques and X-ray diffraction studies, confirming its structure and revealing its crystallization in the monoclinic crystal system with specific unit cell parameters. This process highlights the compound's potential in structural chemistry and material science research (Naveen et al., 2015).

Anticancer Activity

  • Research has explored its derivatives in the context of anticancer activity. For instance, certain compounds with a piperazine substituent, closely related to the query compound, demonstrated significant efficacy against various cancer cell lines, indicating the potential of these derivatives in oncological research (Turov, 2020).

Heterocyclic Chemistry

  • The compound is integral to the creation of new classes of spiro-pyrimidines, pyrazoles, and isoxazoles. These are prepared by nucleophilic reactions with various agents, underscoring its versatility in synthesizing novel heterocyclic structures, which are crucial in medicinal chemistry and drug design (Padmavathi et al., 2004).

Molecular Structure Analysis

  • Investigations into the molecular structure of derivatives of this compound, combined with Hirshfeld and DFT calculations, have been conducted. This research contributes to the understanding of intermolecular interactions and electronic properties of these compounds, which is significant in the field of computational chemistry and molecular modeling (Shawish et al., 2021).

Antibacterial Properties

  • Some derivatives have been evaluated as antibacterial agents, indicating the compound's relevance in the development of new antibacterial drugs. This application is particularly important in the context of growing antibiotic resistance (Muthineni et al., 2016).

Green Synthesis Approaches

  • The compound has been used in green mechanochemical synthesis methods, contributing to environmentally friendly and sustainable chemistry practices. This highlights its role in developing more eco-conscious synthetic routes in chemical research (Saeed & Channar, 2017).

properties

IUPAC Name

3,5-dimethyl-4-(4-pyrazin-2-yloxypiperidin-1-yl)sulfonyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-10-14(11(2)22-17-10)23(19,20)18-7-3-12(4-8-18)21-13-9-15-5-6-16-13/h5-6,9,12H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIYMHWEWCCAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)isoxazole

Citations

For This Compound
1
Citations
P Di Fruscia, A Carbone, G Bottegoni… - Journal of Medicinal …, 2021 - ACS Publications
Inhibition of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA) activity is a promising approach to manage the inflammatory response under disabling conditions. In fact…
Number of citations: 7 pubs.acs.org

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